REACTION_CXSMILES
|
[C:1](#[N:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:7][OH:8].[ClH:9]>COC(C)(C)C>[ClH:9].[C:1](=[NH:6])([O:8][CH3:7])[CH2:2][CH2:3][CH2:4][CH3:5] |f:4.5|
|
Name
|
|
Quantity
|
7 kg
|
Type
|
reactant
|
Smiles
|
C(CCCC)#N
|
Name
|
|
Quantity
|
2.96 kg
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.67 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9.7 kg
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flow of hydrogen chloride gas from a gas cylinder was bubbled into the solution below the surface of the mixture at a rate such that the reaction temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 15° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for an additional 18 h at 0° C
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 3 h at 0° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After drying overnight under nitrogen and for several hours under reduced pressure at ambient temperature the product
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
amp of 91°-92° C
|
Type
|
CUSTOM
|
Details
|
was stored in sealed bottles under nitrogen at -5° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(CCCC)(OC)=N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |